![molecular formula C11H10ClN3O3 B12641391 1-[2-(2-chloro-5-nitrophenoxy)ethyl]-1H-pyrazole](/img/structure/B12641391.png)
1-[2-(2-chloro-5-nitrophenoxy)ethyl]-1H-pyrazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[2-(2-chloro-5-nitrophenoxy)ethyl]-1H-pyrazole is an organic compound characterized by its unique structure, which includes a pyrazole ring substituted with a 2-(2-chloro-5-nitrophenoxy)ethyl group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(2-chloro-5-nitrophenoxy)ethyl]-1H-pyrazole typically involves a multi-step process. One common method starts with the preparation of 2-chloro-5-nitrophenol, which is then reacted with ethylene oxide to form 2-(2-chloro-5-nitrophenoxy)ethanol. This intermediate is further reacted with hydrazine hydrate to yield the final product, this compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance efficiency and scalability .
化学反応の分析
Types of Reactions: 1-[2-(2-chloro-5-nitrophenoxy)ethyl]-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Substitution: The pyrazole ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields 1-[2-(2-chloro-5-aminophenoxy)ethyl]-1H-pyrazole .
科学的研究の応用
1-[2-(2-chloro-5-nitrophenoxy)ethyl]-1H-pyrazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of agrochemicals.
作用機序
The mechanism of action of 1-[2-(2-chloro-5-nitrophenoxy)ethyl]-1H-pyrazole involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chloro group can also participate in covalent bonding with target proteins, affecting their function .
類似化合物との比較
1-[2-(2-chloro-5-aminophenoxy)ethyl]-1H-pyrazole: Similar structure but with an amino group instead of a nitro group.
1-[2-(2-chloro-5-methoxyphenoxy)ethyl]-1H-pyrazole: Contains a methoxy group instead of a nitro group.
1-[2-(2-chloro-5-fluorophenoxy)ethyl]-1H-pyrazole: Features a fluorine atom in place of the nitro group.
Uniqueness: 1-[2-(2-chloro-5-nitrophenoxy)ethyl]-1H-pyrazole is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
特性
分子式 |
C11H10ClN3O3 |
|---|---|
分子量 |
267.67 g/mol |
IUPAC名 |
1-[2-(2-chloro-5-nitrophenoxy)ethyl]pyrazole |
InChI |
InChI=1S/C11H10ClN3O3/c12-10-3-2-9(15(16)17)8-11(10)18-7-6-14-5-1-4-13-14/h1-5,8H,6-7H2 |
InChIキー |
HWVNQPHLABVCKH-UHFFFAOYSA-N |
正規SMILES |
C1=CN(N=C1)CCOC2=C(C=CC(=C2)[N+](=O)[O-])Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


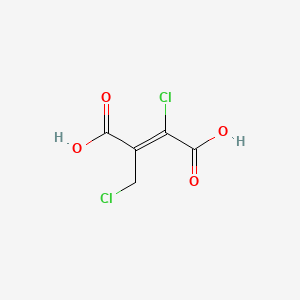
![2-(2,4-Dichlorophenyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-amine](/img/structure/B12641318.png)
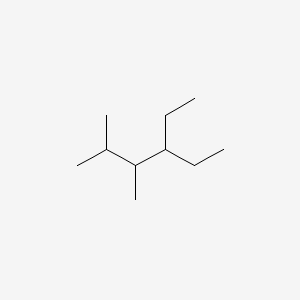
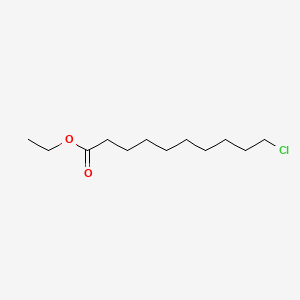
![[3-(Cyclopropylmethoxy)-6-methylpyridin-2-yl]methanol](/img/structure/B12641346.png)
![2-Pyridinecarboxamide, N-[3-[(6R)-8-amino-6-(difluoromethyl)-5,6-dihydroimidazo[1,2-a]pyrazin-6-yl]-4-fluorophenyl]-5-fluoro-](/img/structure/B12641350.png)
![(R)-6-[1-(4-Cyano-3-methylphenyl)-5-cyclopentyl-4,5-dihydro-1H-pyrazol-3-yl]-2-methoxynicotinic acid](/img/structure/B12641356.png)
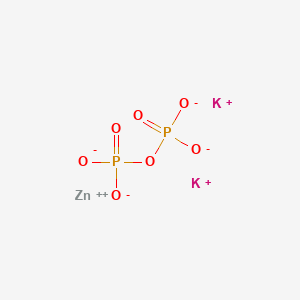
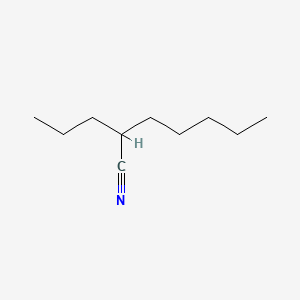
![(6-bromo-1H-indol-3-yl)[4-(tert-butoxycarbonyl)piperazin-1-yl]acetic acid](/img/structure/B12641394.png)
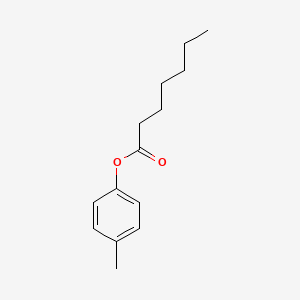
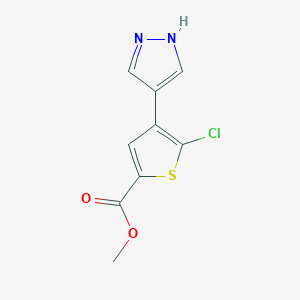
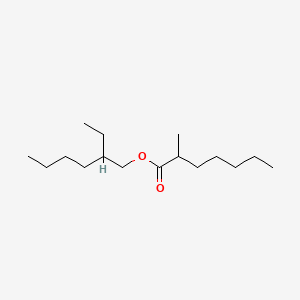
![5(6H)-Benzocyclooctenone, 2-[[(1,1-diMethylethyl)diMethylsilyl]oxy]-7,8,9,10-tetrahydro-](/img/structure/B12641418.png)
